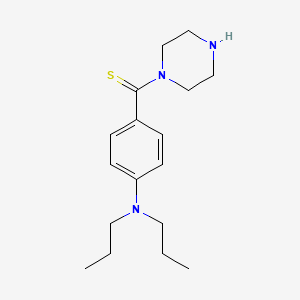

(4-(Dipropylamino)phenyl)(piperazin-1-yl)methanethione

Description

Properties

IUPAC Name |

[4-(dipropylamino)phenyl]-piperazin-1-ylmethanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3S/c1-3-11-19(12-4-2)16-7-5-15(6-8-16)17(21)20-13-9-18-10-14-20/h5-8,18H,3-4,9-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJPSQIXWHQPRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC=C(C=C1)C(=S)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Dipropylamino)phenyl)(piperazin-1-yl)methanethione typically involves the reaction of 4-(dipropylamino)benzaldehyde with piperazine and carbon disulfide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

(4-(Dipropylamino)phenyl)(piperazin-1-yl)methanethione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-(Dipropylamino)phenyl)(piperazin-1-yl)methanethione has a variety of scientific research applications across different fields.

Scientific Research Applications

This compound has applications in chemistry, biology, medicine, and industry.

- Chemistry It is used as a reagent in organic synthesis and as a building block for synthesizing more complex molecules.

- Biology It is investigated for potential biological activities like antimicrobial and anticancer properties.

- Medicine It is explored for potential therapeutic uses as a drug candidate for various diseases.

- Industry It is utilized in developing new materials and as a catalyst in chemical reactions.

Chemical Reactions Analysis

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate. Oxidation leads to the formation of sulfoxides or sulfones. Hydrogen peroxide in an acidic medium can be used for oxidation.

- Reduction Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary or tertiary amines. Sodium borohydride in methanol can be used for reduction.

- Substitution This compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used, leading to the formation of substituted phenyl derivatives. Halogenated reagents can be used in the presence of a base or acid catalyst for substitution.

Mechanism of Action

The mechanism of action of (4-(Dipropylamino)phenyl)(piperazin-1-yl)methanethione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Piperazine-Containing Derivatives

Piperazine is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to modulate solubility and target engagement. Below is a comparison of key analogs:

*Calculated based on formula. †Estimated from structural data.

Key Observations:

- Substituent Impact: The dipropylamino group confers greater hydrophobicity than smaller substituents (e.g., methylpiperazine in w3 or fluorobenzyl in derivatives), which could enhance blood-brain barrier penetration but reduce aqueous solubility .

- Synthetic Feasibility : Urea derivatives in demonstrate high yields (83–88%) despite complex structures, suggesting that similar synthetic routes could be viable for the target compound .

Thione vs. Ketone Analogs

Methanethiones are less common than methanones in drug design. A comparison with (2-Hydroxyphenyl)(pyrrolidin-1-yl)methanethione () highlights:

- Solubility: Thione derivatives generally exhibit lower water solubility than ketones due to reduced polarity. For example, Letermovir (methanone-containing) is "very slightly soluble in water," while thiones like the target compound may require formulation adjustments for bioavailability .

Pharmacological Potential

Though direct activity data for the target compound is unavailable, structural parallels suggest possible applications:

- Kinase Inhibition : Piperazine-thione hybrids (e.g., w3 in ) demonstrate kinase inhibitory activity, implying the target compound could be optimized for similar targets .

- Antiviral Activity: Letermovir’s piperazine-quinazolinone scaffold shows that piperazine fragments are viable in antiviral agents, though the thione group may require target-specific validation .

Biological Activity

(4-(Dipropylamino)phenyl)(piperazin-1-yl)methanethione is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a dipropylamino group attached to a phenyl ring, coupled with a piperazine moiety and a thione functional group. The general structure can be represented as follows:

This structure suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter receptors. The piperazine ring is known for its affinity for multiple receptor types, including:

- Dopamine Receptors : Research indicates that compounds with similar structures exhibit selective binding to dopamine D2 and D3 receptors, which are crucial in regulating mood and behavior .

- Histamine Receptors : The compound has been investigated as a potential antagonist for histamine H4 receptors, which are implicated in inflammatory processes and neurological conditions .

Antidepressant Effects

Studies have shown that derivatives of piperazine compounds can exhibit antidepressant-like effects in animal models. For instance, compounds that target dopamine receptors have been linked to increased serotonin levels, suggesting a dual mechanism that could benefit mood regulation.

Antinociceptive Activity

Preliminary findings indicate that this compound may possess antinociceptive properties. In rodent models, compounds with similar structures have demonstrated pain-relieving effects through modulation of pain pathways in the CNS .

Antimicrobial Properties

Some studies have reported antimicrobial activity associated with thione-containing compounds. For example, derivatives have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.

Case Study 1: Antidepressant Activity

A study conducted on a series of piperazine derivatives demonstrated significant binding affinity for dopamine receptors. Among these, this compound exhibited a notable increase in locomotor activity in mice, suggesting potential antidepressant effects .

Case Study 2: Pain Management

In a separate investigation, the compound was tested for its ability to alleviate pain in a neuropathic pain model. Results showed that it significantly reduced pain responses compared to control groups, highlighting its therapeutic potential in pain management .

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-(Dipropylamino)phenyl)(piperazin-1-yl)methanethione, and what methodological considerations ensure reproducibility?

- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a piperazine derivative (e.g., 1-(4-fluorobenzyl)piperazine) can react with a thiocarbonyl-containing electrophile under basic conditions (e.g., DCM with N,N-diisopropylethylamine). Critical parameters include stoichiometric control of the dipropylamino phenyl precursor, inert atmosphere to prevent oxidation of the methanethione group, and purification via crystallization (e.g., Et₂O) or flash chromatography . Validate purity using LC-MS with a buffered mobile phase (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

- Answer : Use a combination of:

- NMR : Analyze the piperazine ring protons (δ 2.5–3.5 ppm) and dipropylamino group signals (δ 1.0–1.5 ppm for CH₂CH₂CH₃) .

- FT-IR : Confirm the C=S stretch (~1200–1050 cm⁻¹) and tertiary amine vibrations (~2800 cm⁻¹) .

- HPLC-UV/Vis : Monitor retention time consistency using a methanol-buffer mobile phase (65:35) .

- X-ray crystallography : Resolve bond angles (e.g., C-S-C ~105.5°) and torsional conformations of the piperazine ring .

Q. How should researchers anchor their experimental design to a theoretical framework for studying this compound?

- Answer : Link studies to receptor-binding theories (e.g., serotonin/dopamine receptor modulation due to the piperazine moiety) or enzyme inhibition hypotheses (e.g., acetylcholinesterase). Use molecular docking to predict interactions between the methanethione group and catalytic sites . Design dose-response assays based on computed physicochemical properties (e.g., XLogP ~2.9 for membrane permeability) .

Q. What computational tools are suitable for preliminary structural analysis?

- Answer : Employ density functional theory (DFT) to optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps). Use software like Gaussian or ORCA to simulate NMR/IR spectra and compare with empirical data .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data for this compound’s reactivity?

- Answer : If observed reaction yields conflict with DFT-predicted activation energies, re-evaluate solvent effects (e.g., DCM polarity vs. THF) or steric hindrance from the dipropylamino group. Validate via kinetic studies (e.g., varying temperature/pH) and cross-reference with analogous compounds (e.g., 4-(4-hydroxyphenyl)piperazine derivatives) .

Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?

- Answer : Screen catalysts (e.g., DMAP for acyl transfer) and adjust reaction time/temperature. For example, prolonged heating may degrade the methanethione group, while stoichiometric excess of piperazine precursors could reduce dimerization. Monitor intermediates via TLC and isolate using gradient elution .

Q. How can molecular dynamics (MD) simulations enhance understanding of this compound’s stability in biological matrices?

- Answer : Simulate solvation in aqueous/PBS buffers to assess hydrolytic stability of the C=S bond. Compare with experimental stability assays (e.g., incubate at 37°C, pH 7.4, and quantify degradation via HPLC). Use GROMACS or AMBER for force-field parameterization .

Q. What methodologies elucidate structure-activity relationships (SAR) for derivatives of this compound?

- Answer : Synthesize analogs with varied substituents (e.g., replacing dipropylamino with dimethylamino or cyclopropyl groups). Test bioactivity in receptor-binding assays (e.g., radioligand displacement) and correlate with computed descriptors (e.g., topological polar surface area, rotatable bonds) .

Q. How do environmental factors (e.g., pH, temperature) influence the compound’s stability during long-term storage?

- Answer : Conduct accelerated stability studies under ICH guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.